molecular formula C21H16O8 B1199709 Apigenin triacetate CAS No. 3316-46-9

Apigenin triacetate

Cat. No. B1199709
CAS RN: 3316-46-9
M. Wt: 396.3 g/mol
InChI Key: IVXFOQQPPONQTB-UHFFFAOYSA-N
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Description

Apigenin triacetate is a derivative of apigenin , a naturally occurring flavonoid found in various fruits and vegetables. Apigenin itself possesses several biological properties, including antioxidant, anti-viral, antibacterial, anti-inflammatory, and chemopreventive activities . The triacetate form is synthesized by acetylating apigenin with three acetyl groups.

Scientific Research Applications

properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXFOQQPPONQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186805
Record name Apigenin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigenin triacetate

CAS RN

3316-46-9
Record name Apigenin triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3316-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigenin triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigenin triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIGENIN TRIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Apigenin triacetate exert its neuroprotective effects at the molecular level?

A: Research suggests that Apigenin triacetate, a flavonoid compound, exhibits neuroprotective effects potentially through its interaction with key enzymes involved in cholesterol metabolism and neurological health. Molecular docking studies [] revealed significant interactions between Apigenin triacetate and HMG-CoA reductase (HMGCR), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE). These enzymes play crucial roles in regulating cholesterol synthesis (HMGCR), and the breakdown of the neurotransmitter acetylcholine (AChE and BuChE). By modulating the activity of these enzymes, Apigenin triacetate might contribute to improved lipid profiles and neuroprotection, particularly in the context of hypercholesterolemia-associated neurodegeneration.

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